molecular formula C9H9BrO3 B1268469 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde CAS No. 3111-37-3

3-Bromo-5-ethoxy-4-hydroxybenzaldehyde

Cat. No. B1268469
M. Wt: 245.07 g/mol
InChI Key: GWEFTCNMUHHQLP-UHFFFAOYSA-N
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Patent
US08741915B2

Procedure details

To the solution of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde (1.00 g, 4.08 mmol) in pyridine (10 mL) was added Cu powder (0.52 g, 8.1 mmol) and methyl disulfide (0.77 g, 8.2 mmol), the mixture was then heated at 90° C. overnight. The reaction mixture was filtered, and the solvent was removed under reduced pressure, the residue was poured into water, and 6 N HCl (5 mL) was added, then the mixture was extracted with DCM (50 mL×3), the combined organic layers were washed with brine, dried over Na2SO4 and concentrated. The residue was purified by silica gel column (PE:EA=5:1) to give Intermediate 50 (600 mg, yield 69%).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:11][CH2:12][CH3:13])[C:9]=1[OH:10])[CH:5]=[O:6].[CH3:14][S:15]SC>N1C=CC=CC=1>[CH2:12]([O:11][C:8]1[CH:7]=[C:4]([CH:3]=[C:2]([S:15][CH3:14])[C:9]=1[OH:10])[CH:5]=[O:6])[CH3:13]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=C(C1O)OCC
Name
Cu
Quantity
0.52 g
Type
reactant
Smiles
Name
Quantity
0.77 g
Type
reactant
Smiles
CSSC
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was poured into water, and 6 N HCl (5 mL)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with DCM (50 mL×3)
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column (PE:EA=5:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C(C=O)C=C(C1O)SC
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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